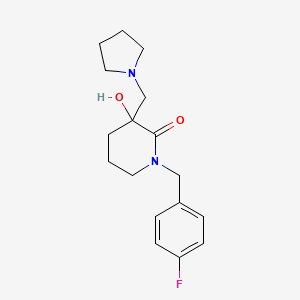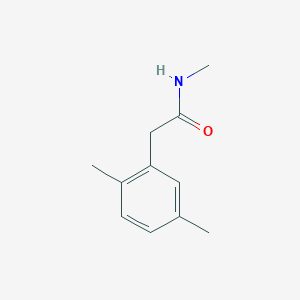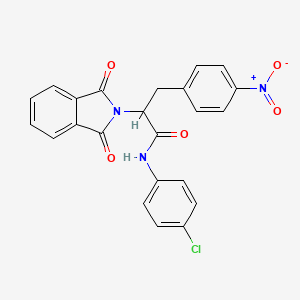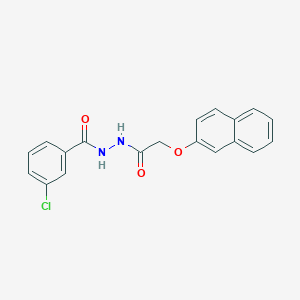![molecular formula C20H20N4OS B6048197 4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one](/img/structure/B6048197.png)
4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a thiomorpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-aminopyridine: Known for its use in the treatment of multiple sclerosis.
4-(4’-pyridyl)-pyrimidine: Studied for its potential as an anticancer agent.
Thiophenes: Known for their applications in organic electronics and materials science.
Uniqueness
4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one is unique due to its combination of a pyridine ring, a pyrimidine ring, and a thiomorpholine moiety. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-19-13-18(16-5-7-21-8-6-16)22-20(23-19)17-3-1-15(2-4-17)14-24-9-11-26-12-10-24/h1-8,13H,9-12,14H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKHMSFKHHTUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C3=NC(=CC(=O)N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide](/img/structure/B6048127.png)
![N-(3,5-dimethoxyphenyl)-3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6048137.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B6048140.png)
![4-amino-N-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6048146.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6048152.png)
![(4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6048159.png)
![(Z)-2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B6048171.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B6048178.png)

![(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}METHANONE](/img/structure/B6048188.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6048211.png)


